J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1) [, , , ]. CCR1 is a receptor primarily expressed on the surface of immune cells like monocytes, macrophages, neutrophils, and a subset of T lymphocytes [, ]. It binds to chemokines like CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), mediating inflammatory responses by attracting these immune cells to sites of inflammation [, , ].
2,7-Dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide is a complex organic compound characterized by its unique structure and biological activity. It is primarily recognized for its role as an antagonist of certain chemokine receptors, particularly CCR1 and CCR3, which are involved in inflammatory processes and immune responses. This compound is also known under the synonym UCB 35625 and has a molecular formula of with a molecular weight of approximately 655.4 g/mol.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its synthesis, properties, and applications.
This compound falls under the category of xanthene derivatives and is classified as a chemical antagonist due to its ability to inhibit specific receptor activities in biological systems.
The synthesis of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide features a xanthene core with two chlorine atoms at the 2 and 7 positions, linked to a piperidine ring that is further substituted with a cyclooctenyl group.
Key structural data includes:
The compound primarily engages in interactions with chemokine receptors. It acts as an antagonist by blocking receptor activation induced by chemokines like MIP-1α and eotaxin.
The inhibition potency (IC50 values) for MIP-1α-induced chemotaxis in CCR1 transfectants is approximately 9.57 nM, while for eotaxin-induced chemotaxis in CCR3 transfectants it is around 93.8 nM . Additionally, it antagonizes CCR3-mediated entry of HIV into cells with an IC50 of 57 nM.
The mechanism involves binding to the transmembrane helices of the CCR1 and CCR3 receptors, preventing their activation by respective ligands. This blockade disrupts downstream signaling pathways that promote inflammation and immune cell migration.
Research indicates that this compound's action significantly reduces inflammatory responses associated with chronic conditions .
The compound is typically presented as a solid at room temperature with specific melting points depending on purity and crystallization conditions.
It exhibits solubility in organic solvents but may have limited solubility in water due to its complex structure. The presence of halogen substituents contributes to its reactivity profile.
Further studies on its stability under various pH conditions and temperatures are essential for understanding its storage requirements and potential degradation pathways.
This compound has significant applications in pharmaceutical research, particularly as an anti-inflammatory agent. Its role as a selective antagonist of chemokine receptors makes it a candidate for therapeutic interventions in conditions such as arthritis and other chronic inflammatory diseases . Additionally, due to its ability to inhibit HIV entry into cells, it may also have potential applications in virology research.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3